1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorophenyl group attached to a piperidinone ring, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of 3,4-dichloroaniline with phosgene, followed by treatment with dimethylamine. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 1-(3,4-Dichlorophenyl)-3-dimethylamino-1-propanone Hydrochloride
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
Uniqueness
1-(3,4-Dichlorophenyl)-3-propanoylpiperidin-2-one stands out due to its unique piperidinone ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15Cl2NO2 |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15Cl2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)9-5-6-11(15)12(16)8-9/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
CKXGWAYOMWKHED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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